2-Methyl-6-nitroquinoline
Overview
Description
2-Methyl-6-nitroquinoline is an organic compound with the molecular formula C({10})H({8})N({2})O({2}). It is a derivative of quinoline, characterized by a methyl group at the second position and a nitro group at the sixth position on the quinoline ring. This compound is known for its applications in various fields, including organic synthesis, medicinal chemistry, and material science.
Synthetic Routes and Reaction Conditions:
Nitration of 2-Methylquinoline: One common method involves the nitration of 2-methylquinoline using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs at low temperatures to control the exothermic nature of the nitration process.
Oxidation of 2-Methyl-6-aminoquinoline: Another method involves the oxidation of 2-methyl-6-aminoquinoline using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Industrial Production Methods: Industrial production often scales up these laboratory methods, optimizing reaction conditions for higher yields and purity. Continuous flow reactors and advanced purification techniques like recrystallization and chromatography are employed to ensure the quality of the final product.
Types of Reactions:
Reduction: this compound can undergo reduction reactions to form 2-methyl-6-aminoquinoline. Common reducing agents include hydrogen gas with a palladium catalyst or chemical reductants like tin(II) chloride.
Substitution: The nitro group in this compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions. For example, reacting with sodium methoxide can replace the nitro group with a methoxy group.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride, hydrochloric acid.
Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO), elevated temperatures.
Major Products:
Reduction: 2-Methyl-6-aminoquinoline.
Substitution: 2-Methyl-6-methoxyquinoline.
Mechanism of Action
Target of Action
Quinoline compounds, in general, have been known to interact with a variety of biological targets, including enzymes, receptors, and dna .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibition, activation, or modulation . The nitro group in the 6-position could potentially undergo reduction to form reactive intermediates, which may further interact with cellular targets .
Biochemical Pathways
Quinoline compounds are known to interfere with various biochemical pathways, depending on their specific targets .
Pharmacokinetics
It is known that the compound has a molecular weight of 18818 , which suggests it could potentially be absorbed and distributed in the body. The presence of the nitro group might also influence its metabolism and excretion .
Result of Action
Quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anti-inflammatory effects .
Action Environment
Factors such as ph, temperature, and presence of other substances could potentially affect the compound’s action .
Scientific Research Applications
2-Methyl-6-nitroquinoline has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and dyes.
Biology: Researchers use it to study enzyme interactions and as a probe in biochemical assays.
Medicine: It is investigated for its potential antimicrobial and anticancer properties.
Industry: It is used in the production of specialty chemicals and as a precursor for materials with specific electronic properties.
Comparison with Similar Compounds
2-Methylquinoline: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-Nitroquinoline: Lacks the methyl group, which can influence its physical properties and reactivity.
2-Methyl-8-nitroquinoline: Similar structure but with the nitro group at the eighth position, affecting its chemical behavior and applications.
Uniqueness: 2-Methyl-6-nitroquinoline is unique due to the specific positioning of the methyl and nitro groups, which confer distinct reactivity and biological activity. This positioning allows for targeted interactions in synthetic and biological applications, making it a valuable compound in various research fields.
Properties
IUPAC Name |
2-methyl-6-nitroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-7-2-3-8-6-9(12(13)14)4-5-10(8)11-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXDPHHQJZWWAEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060619 | |
Record name | Quinoline, 2-methyl-6-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
20.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26729902 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
613-30-9 | |
Record name | 2-Methyl-6-nitroquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=613-30-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quinoline, 2-methyl-6-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613309 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinoline, 2-methyl-6-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Quinoline, 2-methyl-6-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-6-nitroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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